Lipophilicity Advantage vs Unsubstituted Phenyl Analog
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS 66297-54-9) exhibits a calculated logP value of 1.608 [1]. In comparison, the unsubstituted 4-phenyl-4H-1,2,4-triazole-3-thiol analog (CAS 5373-72-8) has a reported logP of 0.482 [2]. The introduction of the ortho-methoxy group increases the partition coefficient by more than three-fold, indicating substantially higher lipophilicity. This difference is a critical factor influencing membrane permeability and distribution in biological systems, as well as solubility in non-polar media for synthetic applications.
>3-fold increase
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 1.608 |
| Comparator Or Baseline | 4-Phenyl-4H-1,2,4-triazole-3-thiol (CAS 5373-72-8): logP = 0.482 |
| Quantified Difference | Delta logP = +1.126 (>3-fold increase in partition coefficient) |
| Conditions | In silico calculation / database reported value |
Why This Matters
Higher lipophilicity directly impacts blood-brain barrier penetration potential and cellular uptake, making this compound a distinct candidate for CNS-targeted drug discovery campaigns compared to the less lipophilic phenyl analog.
- [1] Chembase.cn. 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol Product Information. CAS 66297-54-9. Accessed 2026. View Source
- [2] Chembase.cn. 4-Phenyl-4H-1,2,4-triazole-3-thiol Product Information. CAS 5373-72-8. Accessed 2026. View Source
